TH588
Übersicht
Beschreibung
TH588 ist eine neuartige Verbindung, die für ihre Rolle als Inhibitor des Enzyms Mut-T-Homolog 1 (MTH1) bekannt ist. MTH1 ist für die Hydrolyse oxidierter Nukleotide verantwortlich, wodurch deren Einbau in die DNA verhindert wird und somit Zellen vor oxidativem Schaden geschützt werden. This compound hat in präklinischen Krebsstudien ein großes Potenzial gezeigt, da es in der Lage ist, den Tod von Krebszellen durch Mechanismen zu induzieren, die möglicherweise über die MTH1-Inhibition hinausgehen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg umfasst typischerweise die Bildung einer Cyclopropylgruppe, die für die Aktivität der Verbindung entscheidend ist. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die korrekte Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Skalierung dieser Synthesewege umfassen, wobei gleichzeitig strenge Qualitätskontrollen durchgeführt werden, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .
Wirkmechanismus
Target of Action
TH588, also known as N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, is a potent inhibitor of the human enzyme MutT Homolog 1 (MTH1, also known as NUDT1) with an IC50 value of 5 nM . MTH1 plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby protecting cancer cells from DNA damage . Recent studies have suggested that the anti-cancer effects of this compound may be mediated by other mechanisms .
Mode of Action
This compound has been identified as a microtubule-modulating agent that interferes with the functionality of the mitotic spindle . It rapidly reduces microtubule plus-end mobility, disrupts mitotic spindles, and prolongs mitosis in a concentration-dependent but MTH1-independent manner . These effects activate a USP28-p53 pathway, known as the mitotic surveillance pathway, that blocks cell cycle reentry after prolonged mitosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitotic surveillance pathway . This pathway is activated when this compound disrupts mitotic spindles and prolongs mitosis . The activation of this pathway leads to the arrest of this compound-treated cells in the G1-phase of the cell cycle . Additionally, this compound has been shown to downregulate the PI3K-Akt-mTOR axis, which is a key signaling pathway in cancer cells .
Pharmacokinetics
It has been shown that this compound is toxic to a wide range of human cancer cell lines at concentrations that are tolerated by primary or immortalized cells .
Result of Action
The primary result of this compound’s action is the elimination of cancer cells by activating the mitotic surveillance pathway . This pathway is activated when this compound disrupts mitotic spindles and prolongs mitosis, leading to the arrest of this compound-treated cells in the G1-phase of the cell cycle . Additionally, this compound has been shown to increase apoptosis and oxidative stress in neuroendocrine cancer cells .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the state of the mitotic spindle and the cell cycle. This compound’s ability to disrupt mitotic spindles and prolong mitosis is concentration-dependent . Furthermore, the activation of the mitotic surveillance pathway by this compound requires a prolonged state of mitosis . .
Biochemische Analyse
Biochemical Properties
TH588 has been shown to interact with various enzymes and proteins. The compound has been identified as a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway . This involves the disruption of mitotic spindles and the prolongation of mitosis in a concentration-dependent but MTH1-independent manner .
Cellular Effects
N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine has been found to have significant effects on various types of cells and cellular processes. It has been shown to decrease the survival of neuroendocrine cancer cells by downregulating the PI3K-Akt-mTOR axis, increasing apoptosis, and oxidative stress . Furthermore, this compound has been found to rapidly reduce microtubule plus-end mobility, disrupt mitotic spindles, and prolong mitosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with microtubules within the cell. It rapidly reduces microtubule plus-end mobility, disrupts mitotic spindles, and prolongs mitosis in a concentration-dependent but MTH1-independent manner . These effects activate a USP28-p53 pathway – the mitotic surveillance pathway – that blocks cell cycle reentry after prolonged mitosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine have been observed to change over time. For instance, this compound has been shown to rapidly reduce microtubule plus-end mobility and disrupt mitotic spindles . Over time, these effects lead to a prolonged mitosis, which in turn activates the mitotic surveillance pathway .
Metabolic Pathways
It has been suggested that this compound may influence the PI3K-Akt-mTOR pathway .
Subcellular Localization
Given its role as a microtubule-modulating agent, it can be inferred that it likely interacts with the cell’s cytoskeleton .
Vorbereitungsmethoden
The synthesis of TH588 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a cyclopropyl group, which is crucial for the compound’s activity. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining stringent quality control to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
TH588 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion. Es ist bekannt, dass es mit Mikrotubuli interagiert, deren Dynamik stört und zu einer mitotischen Arretierung in Krebszellen führt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel und Reduktionsmittel, die die Umwandlung von this compound in seine aktive Form ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Zwischenprodukte, die weiter zu den Antikrebs-Eigenschaften der Verbindung beitragen .
Wissenschaftliche Forschungsanwendungen
TH588 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als wertvolles Werkzeug zur Untersuchung der Mechanismen der Nukleotidoxidation und -reparatur. In der Biologie wird this compound verwendet, um die Rolle von MTH1 in zellulären Prozessen und sein Potenzial als Ziel für die Krebstherapie zu untersuchen. In der Medizin hat this compound vielversprechende Ergebnisse als Antikrebsmittel gezeigt und die Fähigkeit demonstriert, den Zelltod in verschiedenen Krebszelllinien zu induzieren. Zusätzlich wurde sein Potenzial für den Einsatz in Kombinationstherapien mit anderen Antikrebsmitteln untersucht .
Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet die Inhibition von MTH1, wodurch der Einbau oxidierter Nukleotide in die DNA verhindert wird. Dies führt zur Anhäufung von oxidativem Schaden in Krebszellen, was letztendlich zum Zelltod führt. This compound wirkt auch als Mikrotubuli-modulierendes Mittel, das die Bildung des mitotischen Spindelapparats stört und den mitotischen Überwachungsweg aktiviert. Dieser duale Wirkmechanismus erhöht seine Wirksamkeit als Antikrebsmittel .
Vergleich Mit ähnlichen Verbindungen
TH588 wird oft mit anderen MTH1-Inhibitoren wie TH287 und TH650 verglichen. TH287, das eine Methylsubstitution aufweist, zeigt eine höhere inhibitorische Aktivität im Vergleich zu this compound, da es in der Lage ist, stabilere Wasserstoffbrückenbindungen mit MTH1 zu bilden. TH650 hingegen hat eine Oxetanylsubstitution und zeigt eine geringere inhibitorische Aktivität aufgrund seiner größeren sterischen Hinderung. Die einzigartige Cyclopropylgruppe in this compound bietet ein Gleichgewicht zwischen diesen beiden Extremen, was es zu einer wertvollen Verbindung für die Untersuchung der MTH1-Inhibition und ihres therapeutischen Potenzials macht .
Ähnliche Verbindungen umfassen:
- TH287
- TH650
Die einzigartigen Eigenschaften und dualen Wirkmechanismen von this compound machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Krebstherapie.
Biologische Aktivität
TH588 is a potent inhibitor of the enzyme MutT Homolog 1 (MTH1), which plays a crucial role in maintaining the integrity of the nucleotide pool by preventing the incorporation of oxidized nucleotides into DNA. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and relevant case studies.
This compound inhibits MTH1 with an IC50 value of approximately 5 nM, demonstrating over 1000-fold selectivity for MTH1 compared to other Nudix hydrolases. The inhibition of MTH1 leads to the accumulation of oxidized nucleotides, particularly 8-oxo-dGTP, which can be incorporated into DNA, resulting in oxidative DNA damage and cytotoxicity in cancer cells .
Key Mechanisms:
- Oxidative Stress Induction : this compound enhances the formation of reactive oxygen species (ROS) and promotes oxidative DNA damage, particularly in cells with elevated ROS levels .
- Mitotic Disruption : Treatment with this compound has been shown to induce G2/M phase arrest in cancer cells, leading to impaired mitotic progression and increased genomic instability .
- Off-target Effects : While primarily targeting MTH1, this compound may also exert cytotoxic effects through off-target interactions that contribute to its overall anti-cancer efficacy .
Biological Activity in Cancer Cell Lines
This compound has been evaluated across various cancer types, demonstrating significant anti-tumor activity. Below is a summary of its effects on different cell lines:
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Pancreatic Cancer Study : In a study examining MIAPaCa-2 pancreatic cancer cells, treatment with this compound resulted in increased levels of phosphorylated histone H2A.X and 8-oxo-dG formation, indicating significant DNA damage. The study concluded that this compound could enhance the effects of phenethyl isothiocyanate (PEITC), suggesting a potential combinatorial therapeutic strategy .
- Colorectal Cancer Research : A recent investigation demonstrated that this compound significantly reduced clonogenic capacity in patient-derived colorectal cancer spheroids. The study indicated that while this compound induced mitotic arrest, it did not further enhance cytotoxicity when combined with ROS-modulating agents, suggesting a distinct pathway for its anti-tumor effects compared to other agents like crizotinib .
- Lung Cancer Analysis : In NCI-H460 lung cancer cells, this compound was shown to induce apoptosis through increased ROS production and activation of caspases. This effect was associated with enhanced expression of pro-apoptotic proteins, indicating a robust apoptotic response triggered by oxidative stress mechanisms .
Eigenschaften
IUPAC Name |
4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYJIOQIAEYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188668 | |
Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609960-31-7 | |
Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the initial proposed mechanism of action for TH588?
A1: this compound was initially proposed as an inhibitor of the enzyme MutT Homolog 1 (MTH1) [, ]. MTH1 plays a role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP, preventing their incorporation into DNA during replication.
Q2: How does MTH1 inhibition affect cancer cells?
A2: Cancer cells often exhibit elevated reactive oxygen species (ROS) levels, leading to increased oxidized nucleotide formation. Inhibiting MTH1 was proposed to increase the incorporation of these damaged nucleotides into DNA, causing damage and ultimately cell death [, ].
Q3: What are the downstream effects of this compound treatment in cancer cells?
A3: Studies have shown that this compound treatment can lead to various effects in cancer cells, including increased DNA damage (evidenced by markers like γH2AX and 8-oxo-dG), cell cycle arrest, apoptosis, and reduced proliferation [, , , ].
Q4: Are there alternative mechanisms of action for this compound?
A4: Research suggests that this compound might exert its effects through MTH1-independent mechanisms. Studies indicate it can act as a microtubule-modulating agent [], potentially impacting mitosis and leading to cell death through mitotic catastrophe.
Q5: How does this compound affect microtubules?
A5: this compound has been shown to stabilize microtubules within the mitotic spindle, leading to the premature formation of kinetochore-microtubule attachments on uncongressed chromosomes. This disruption in chromosome segregation ultimately contributes to cell death or division errors [].
Q6: Does this compound impact the PI3K-Akt-mTOR signaling pathway?
A6: Research suggests that this compound can downregulate the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer. This downregulation contributes to increased apoptosis and reduced cell survival [, ].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C13H12Cl2N4, and its molecular weight is 295.17 g/mol.
Q8: How do structural modifications of this compound affect its activity?
A8: Research indicates that even subtle changes in the this compound structure can significantly impact its affinity for MTH1. For example, the amino acid residue at position 116 in MTH1 plays a crucial role in this compound binding, influencing its inhibitory potency across different species [, ].
Q9: Have any analogs of this compound been developed?
A9: Yes, analogs like TH287 and TH1579 (Karonudib) have been developed [, ]. TH1579 exhibits improved oral bioavailability and pharmacokinetic properties compared to this compound, making it a promising candidate for further development [].
Q10: What types of cancer cells have shown sensitivity to this compound in vitro?
A10: this compound has demonstrated efficacy against various cancer cell lines in vitro, including acute myeloid leukemia [], multiple myeloma [], neuroendocrine tumors [], pancreatic cancer [], ovarian carcinoma [], glioblastoma [, ], breast cancer [], and melanoma [].
Q11: What is the impact of hypoxia on this compound's efficacy?
A12: Studies suggest that hypoxia can influence this compound's effects. While some studies report reduced efficacy in hypoxic conditions [, ], others indicate sensitization to ionizing radiation in hypoxia []. This highlights the complex interplay between this compound, tumor microenvironment, and treatment response.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.